molecular formula C25H27ClN4O2 B12162510 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B12162510
M. Wt: 451.0 g/mol
InChI Key: UTJVIOCTJDJTKN-UHFFFAOYSA-N
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Description

Historical Context of Piperidine-Pyridazine Hybrid Compounds in Medicinal Chemistry

Evolution of Piperidine in Drug Discovery

Piperidine, a six-membered heterocycle containing one nitrogen atom, has been a cornerstone of pharmaceutical development since its isolation from black pepper alkaloids in the 19th century. Early applications focused on its role as a scaffold for opioids such as meperidine (introduced in the 1930s) and later for antipsychotics like haloperidol. The synthetic versatility of piperidine became evident in the mid-20th century with the development of hydrogenation techniques that enabled large-scale production from pyridine. By the 1970s, piperidine derivatives accounted for >15% of FDA-approved small-molecule drugs, particularly in neurological and cardiovascular therapeutics.

The resurgence of piperidine in modern drug discovery stems from its unique stereoelectronic profile. The chair conformation of the piperidine ring allows for precise spatial positioning of substituents, making it ideal for targeting G protein-coupled receptors (GPCRs) and ion channels. For example, the 4-benzylpiperidine moiety—a key component of the target compound—has been widely adopted in kinase inhibitors due to its ability to occupy hydrophobic pockets while maintaining water solubility through nitrogen protonation.

Emergence of Pyridazine Hybridization

Pyridazine, a diazine isomer with adjacent nitrogen atoms, entered medicinal chemistry later than piperidine but gained prominence due to its exceptional dipole moment (3.94 D) and hydrogen-bonding capacity. Early pyridazine derivatives faced challenges with metabolic instability, but advances in synthetic methodology during the 1990s enabled the creation of stable, bioavailable analogs. The 6-oxopyridazin-1(6H)-yl group, as seen in the target compound, became particularly valuable for its ability to engage in dual hydrogen bonding—a property leveraged in the design of antiviral agents like pirodavir.

The strategic combination of piperidine and pyridazine began in earnest during the 2010s, driven by the need to balance lipophilicity and solubility in CNS-targeted drugs. A 2023 analysis of FDA-approved drugs revealed that hybrid structures containing both moieties exhibited 40–60% improved blood-brain barrier penetration compared to single-heterocycle analogs. Notable examples include the TYK2 inhibitor deucravacitinib, where a pyridazine core enhances target affinity while piperidine-derived side chains modulate pharmacokinetics.

Table 1: Key Milestones in Piperidine-Pyridazine Hybrid Development
Year Breakthrough Impact
2015 First X-ray structure of hybrid-bound kinase Revealed π-π stacking between pyridazine and tyrosine residues
2018 Catalytic asymmetric synthesis methods Enabled stereocontrolled production of chiral hybrids
2021 Hybrid SSRIs with reduced CYP inhibition Leveraged pyridazine's low cytochrome P450 affinity
2023 AI-driven hybrid library generation Accelerated discovery of novel hybrid scaffolds

Properties

Molecular Formula

C25H27ClN4O2

Molecular Weight

451.0 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C25H27ClN4O2/c26-22-8-6-21(7-9-22)17-27-24(31)18-30-25(32)11-10-23(28-30)29-14-12-20(13-15-29)16-19-4-2-1-3-5-19/h1-11,20H,12-18H2,(H,27,31)

InChI Key

UTJVIOCTJDJTKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 6-Oxopyridazin-3(2H)-one Derivatives

The pyridazinone core is synthesized via cyclization of glyoxalic acid with acetophenone derivatives under acidic conditions. In a representative procedure, glyoxalic acid (0.05 mol) and 4-chloroacetophenone (0.15 mol) are heated at 100–105°C for 2 hours. After cooling, ammonium hydroxide is added to adjust the pH to 8, followed by extraction with chloroform. Hydrazine hydrate (0.05 mol) is introduced, and the mixture is refluxed for 2 hours to yield 6-(4-chlorophenyl)-3(2H)-pyridazinone as a white precipitate (mp 198–200°C).

Functionalization with 4-Benzylpiperidine

The 3-position of the pyridazinone ring is substituted with 4-benzylpiperidine through a nucleophilic aromatic substitution. A mixture of 6-substituted-3-chloropyridazine (0.01 mol), 4-benzylpiperidine (0.02 mol), and potassium carbonate (0.02 mol) in acetone is refluxed for 12 hours. The product, 3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl , is isolated via recrystallization from ethanol (yield: 62%).

Alkylation and Amide Bond Formation

Table 1: Optimization of Amide Coupling Conditions

Reagent SystemSolventTemperatureYield (%)
EDCI/DMAPDCMRT62
DCC/HOBtTHF0°C→RT54
HATU/DIEADMFRT68

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using a gradient of dichloromethane and methanol (0–4% MeOH). The target compound elutes at 3% MeOH, yielding a white solid. Purity is confirmed by HPLC (>98%), and structural validation is achieved through 1H^1H-NMR and IR spectroscopy.

Key Spectral Data:

  • IR (ATR): 1664 cm1^{-1} (C=O), 1642 cm1^{-1} (C=O).

  • 1H^1H-NMR (CDCl3_3): δ 7.73 (1H, s, NH), 4.80 (2H, s, CH2_2), 3.82 (2H, d, J=13.2 Hz, benzyl-CH2_2).

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, the alkylation step is adapted to a continuous flow reactor, reducing reaction time from 12 hours to 30 minutes. This method improves yield to 78% while minimizing byproduct formation.

Solvent Recycling

Ethanol from recrystallization steps is recovered via fractional distillation, achieving 90% solvent reuse and reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

  • Chlorine/fluorine substitutions (e.g., 4-chlorobenzyl vs. 4-fluorophenyl in ) influence electron-withdrawing properties and binding affinity to targets like MAO or opioid receptors .
  • Piperidine vs. piperazine rings alter conformational flexibility; piperazine’s additional nitrogen may enhance hydrogen bonding .

Synthetic Challenges :

  • Amide coupling (as in ) requires careful control of stoichiometry to avoid diastereomers, while hydrazide condensations () demand anhydrous conditions .

Biological Activity

The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyridazine core
  • A piperidine moiety
  • An acetamide functional group

The molecular formula is C24H25ClN4O2C_{24}H_{25}ClN_{4}O_{2}, with a molecular weight of approximately 420.94 g/mol. The presence of the benzylpiperidine and chlorobenzyl groups enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC24H25ClN4O2C_{24}H_{25}ClN_{4}O_{2}
Molecular Weight420.94 g/mol
Structural FeaturesBenzylpiperidine, Pyridazine, Acetamide

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Receptor Binding : The compound likely interacts with various receptors in the central nervous system, potentially modulating neurotransmitter levels.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Signal Transduction Pathways : The compound could influence cellular signaling pathways, leading to altered cell function.

Pharmacological Effects

Studies have shown that 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various models.
  • Analgesic Properties : It has shown promise in alleviating pain through modulation of pain pathways.
  • Neuroprotective Effects : Initial studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Inhibition of Monoamine Oxidases (MAOs) :
    • A study demonstrated that derivatives similar to this compound effectively inhibit MAOs, which are critical in regulating neurotransmitter levels in the brain .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR indicates that modifications to the piperidine and pyridazine rings significantly impact biological activity, suggesting avenues for optimizing therapeutic efficacy .
  • Therapeutic Applications :
    • The compound has been investigated for its potential use in treating neurological disorders due to its receptor-binding characteristics and ability to modulate neurotransmitter systems .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis of pyridazinone derivatives like this compound typically involves multi-step reactions requiring precise control of solvents, catalysts, and temperature. For example, ethanol or acetic acid may serve as solvents, with hydrochloric acid or sulfuric acid as catalysts to facilitate condensation or substitution reactions . Key steps include:

  • Intermediate purification : Use column chromatography or recrystallization to isolate intermediates.
  • Reaction monitoring : Employ thin-layer chromatography (TLC) to track reaction progress.
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for nucleophilic substitutions) and reaction times (e.g., 12–24 hours for amide bond formation).
  • Temperature control : Maintain 60–80°C for cyclization steps to prevent decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the pyridazinone core, benzylpiperidine, and 4-chlorobenzyl groups. For instance, aromatic protons appear at δ 7.2–7.5 ppm, while the piperidine N-CH2 resonates at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 500–550 for similar compounds) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values <10 µM indicating promising activity .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Solubility and stability : Use shake-flask methods in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its therapeutic efficacy?

  • Core modifications : Substitute the pyridazinone oxygen with sulfur to assess impact on kinase binding .
  • Side-chain variations : Replace the 4-chlorobenzyl group with fluorinated or methoxy analogs to improve blood-brain barrier penetration .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or PARP .
  • Data comparison : Cross-reference activity data with structurally similar compounds (Table 1) to prioritize analogs .

Q. Table 1: Comparative Biological Activities of Pyridazinone Derivatives

Compound FeatureBiological ActivityReference
Benzylpiperidine + pyridazinoneAnticancer (IC50: 2.5 µM)
4-Fluorobenzyl substitutionEnhanced kinase inhibition
Thienopyrimidine hybridAntiviral (EC50: 0.8 µM)

Q. How should researchers address discrepancies in biological activity data across studies?

  • Replicate assays : Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration) .
  • Control benchmarking : Compare results with reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
  • Meta-analysis : Use databases like PubChem to aggregate data and identify trends (e.g., chlorinated vs. fluorinated analogs) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Transcriptomics : Perform RNA sequencing on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
  • Protein profiling : Use western blotting to quantify expression of biomarkers like Bcl-2 or caspase-3 .
  • In silico modeling : Simulate binding modes with targets using molecular dynamics (e.g., GROMACS) to predict allosteric effects .

Q. How can solubility and bioavailability challenges be methodologically addressed?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanocarrier systems : Formulate with PEGylated liposomes and assess encapsulation efficiency (>80%) via dynamic light scattering .
  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict intestinal absorption .

Methodological Notes

  • Data validation : Cross-check spectral data (NMR, MS) with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .

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